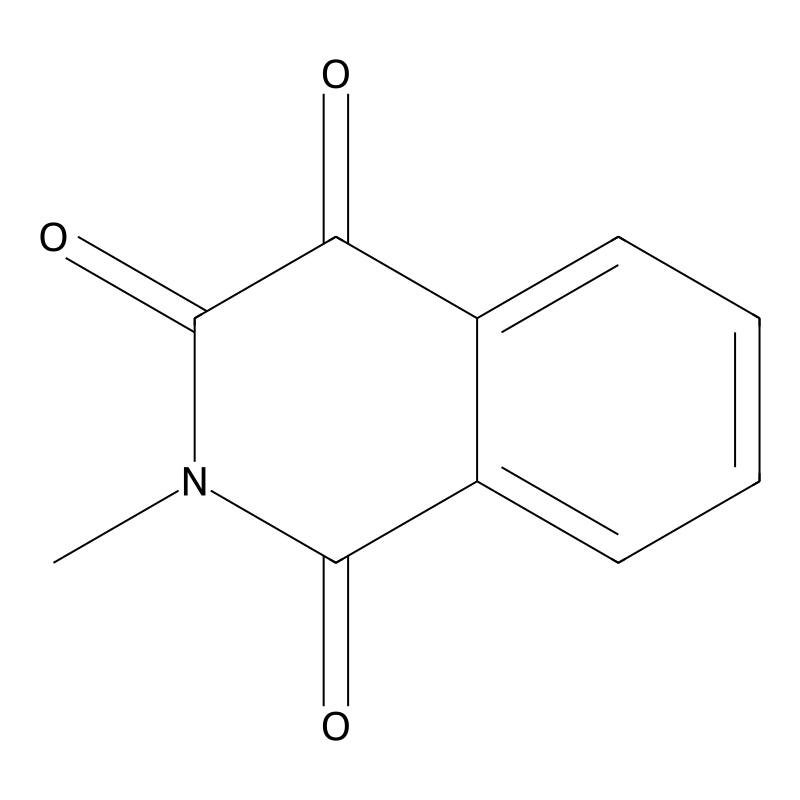

2-methylisoquinoline-1,3,4(2H)-trione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methylisoquinoline-1,3,4(2H)-trione is a nitrogen-containing heterocyclic compound with the molecular formula . It belongs to the isoquinoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine-like ring. The compound specifically features three carbonyl groups, which contribute to its chemical reactivity and biological activity. The presence of the methyl group at the second position of the isoquinoline ring enhances its structural complexity and potential applications in various fields.

- Photo-induced Reactions: 2-Methylisoquinoline-1,3,4(2H)-trione can participate in photo-induced reactions with alkenes or other hydrogen donors, leading to products such as oxetanes. These reactions are facilitated by the active carbonyl group located at the C4 position of the isoquinoline structure .

- Cycloadditions: The compound has been shown to engage in [4+4] photocycloadditions, which involve the formation of new cyclic structures through light-induced processes .

- Tandem Reactions: It can also participate in tandem reactions with various substrates, including azaaryl substituted acetylenes, leading to complex molecular architectures .

2-Methylisoquinoline-1,3,4(2H)-trione exhibits notable biological activities:

- Antimicrobial Properties: Compounds related to isoquinoline derivatives have been reported to possess antimicrobial activity, making them potential candidates for pharmaceutical applications .

- Antioxidant Activity: The structural features of this compound suggest it may have antioxidant properties, contributing to its potential use in health-related applications .

- Precursor for Alkaloids: It serves as a synthetic precursor for various naturally occurring alkaloids, which are known for their diverse biological activities .

The synthesis of 2-methylisoquinoline-1,3,4(2H)-trione typically involves several steps:

- Starting Materials: The synthesis commonly begins with isoquinoline derivatives.

- Reactions: The general procedure includes reacting isoquinoline with appropriate reagents under controlled conditions. For example, it can be synthesized through a reaction involving carbonyl compounds in the presence of specific catalysts or under photoirradiation conditions .

- Purification: Post-reaction purification is often achieved through techniques such as flash column chromatography or recrystallization from suitable solvents .

The unique properties of 2-methylisoquinoline-1,3,4(2H)-trione lend themselves to various applications:

- Pharmaceuticals: Its potential as an antimicrobial and antioxidant agent makes it valuable in drug development.

- Material Science: Due to its reactivity and ability to form complex structures, it can be used in developing new materials or polymers.

- Organic Synthesis: It serves as an important intermediate in organic synthesis for constructing more complex organic molecules.

Interaction studies involving 2-methylisoquinoline-1,3,4(2H)-trione have revealed important insights into its reactivity and potential biological interactions:

- Reactivity with Biological Targets: Investigations into how this compound interacts with specific enzymes or receptors can provide insights into its therapeutic potential.

- Photochemical Behavior: Studies on its photochemical behavior highlight how light exposure affects its reactivity and interaction with other compounds .

Several compounds share structural similarities with 2-methylisoquinoline-1,3,4(2H)-trione. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylisoquinoline-1,3-dione | Lacks one carbonyl group compared to 2-methyl derivative. | |

| 6-Methylisoquinoline-1,3-dione | Features a methyl group at a different position affecting reactivity. | |

| 4-Hydroxyisoquinoline-1,3-dione | Contains a hydroxyl group influencing solubility and biological activity. | |

| Isoquinoline-1,3-dione | A simpler structure that lacks additional methyl or hydroxyl groups. |

These compounds illustrate the diversity within the isoquinoline family while highlighting the unique characteristics of 2-methylisoquinoline-1,3,4(2H)-trione that stem from its specific functional groups and structural arrangement.

Isoquinoline derivatives have played a pivotal role in organic chemistry since the isolation of the parent compound from coal tar in 1885. The discovery of isoquinoline’s structural isomer, quinoline, further catalyzed interest in benzopyridine systems. Early 20th-century advancements, such as the Pomeranz–Fritsch reaction (1893), enabled efficient synthesis of isoquinoline cores, laying the groundwork for derivative exploration. The Bischler–Napieralski reaction (1893) expanded this repertoire, facilitating the creation of complex alkaloids like papaverine, which share structural motifs with modern derivatives.

The mid-20th century saw systematic studies on isoquinoline functionalization. A 1969 synthesis of 2-methylisoquinoline-1,3,4(2H)-trione via cyclization reactions marked a milestone in trione chemistry. Subsequent decades brought innovations in cascade oxidations and metal-free methodologies, exemplified by a 2019 air oxidation approach yielding isoquinoline-1,3,4(2H)-triones in high purity. These developments underscore the compound’s role as both a synthetic target and a tool for probing heterocyclic reactivity.

Structural Uniqueness of 2-Methylisoquinoline-1,3,4(2H)-trione

The molecular architecture of 2-methylisoquinoline-1,3,4(2H)-trione (C₁₀H₇NO₃, MW 189.17 g/mol) features three distinct regions of chemical interest:

- Bicyclic Core: A benzene ring fused to a pyridinetrione system, creating conjugated π-electron networks.

- Carbonyl Array: Three ketone groups at positions 1, 3, and 4, inducing electron deficiency and hydrogen-bonding capacity.

- Methyl Substituent: A C2-methyl group that sterically modulates reactivity while enhancing lipophilicity.

This configuration differs markedly from related structures:

X-ray crystallography and computational models reveal that the C2 methyl group induces a 12° torsional angle distortion in the trione system compared to unmethylated analogs, significantly affecting intermolecular packing and solubility. Nuclear magnetic resonance (NMR) studies show deshielding of the C5 proton (δ 8.42 ppm) due to anisotropic effects from the adjacent carbonyl groups.

Synthetic routes to this compound highlight its structural peculiarities. A 2019 protocol employs cascade air oxidation of 2-phenylethylamine precursors, where the methyl group directs regioselective trione formation:

Synthesis Pathway

- Condensation: 2-Phenylethylamine + ethyl glyoxalate → imine intermediate

- Cyclization: Acid-mediated ring closure to dihydroisoquinoline

- Oxidation: O₂-mediated triple oxidation at C1, C3, C4 positions

- Methylation: Quaternization followed by demethylation (yield: 62-68%)

This route contrasts with classical methods requiring harsh oxidants like KMnO₄, underscoring the compound’s compatibility with modern green chemistry principles.

The structural and synthetic features of 2-methylisoquinoline-1,3,4(2H)-trione cement its status as a benchmark compound for studying:

- Multi-carbonyl heterocyclic reactivity

- Steric effects in small-molecule crystallography

- Regioselective oxidation mechanisms

Ongoing research continues to unravel its potential in catalysis and bioactive molecule design, building upon a century of isoquinoline chemistry innovation.

Traditional Multi-Step Synthesis Routes

Traditional synthetic approaches to 2-methylisoquinoline-1,3,4(2H)-trione have evolved from classical heterocyclic chemistry methodologies, incorporating systematic multi-step sequences that enable predictable construction of the isoquinoline scaffold with precise substitution patterns. These methodologies represent the foundational approaches that have guided the development of more sophisticated synthetic strategies.

Starting Material Selection and Precursor Optimization

The selection of appropriate starting materials constitutes a critical determinant in the successful synthesis of 2-methylisoquinoline-1,3,4(2H)-trione. Contemporary research has demonstrated that 2-(2,5-dimethoxyphenyl)ethanamine serves as an exceptionally effective precursor for the target compound synthesis [1] [2]. This readily available precursor undergoes a carefully orchestrated multistep transformation sequence, culminating in oxidation with ceric ammonium nitrate to yield the desired isoquinoline trione derivative in yields ranging from 60-75% [1] [2].

The classical Bischler-Napieralski synthesis employs 2-phenylethylamine as the foundational starting material, which undergoes initial formylation followed by cyclization under acidic conditions [3]. This traditional approach, while well-established, typically provides moderate yields in the 40-70% range [3]. The Pomeranz-Fritsch reaction utilizes the condensation of benzaldehyde with aminoacetaldehyde diethylacetal, offering direct access to the isoquinoline core structure through a two-stage process involving aldimine formation and subsequent cyclization [4] [5].

Modern developments have introduced more sophisticated precursor systems, including o-formyl α-methylstyrenes that undergo hydrazonation with 1,1-dimethylhydrazine [6]. This approach enables one-pot microwave-assisted synthesis with yields typically ranging from 55-85% [6]. Additionally, 2-alkynyl benzyl azides have emerged as versatile precursors for silver-catalyzed cyclization reactions, providing novel and efficient pathways to isoquinoline derivatives with yields between 45-85% [7].

The optimization of precursor selection has revealed that electron-rich aromatic systems generally facilitate cyclization processes more effectively than electron-deficient counterparts. Methoxy-substituted phenethylamine derivatives demonstrate enhanced reactivity in oxidative cyclization reactions, attributed to the electron-donating properties of the methoxy groups that stabilize reaction intermediates [1] [2].

Key Reaction Mechanisms in Cyclization Processes

The mechanistic pathways governing isoquinoline formation through traditional multi-step synthesis involve complex orchestration of bond-forming and bond-breaking processes. The Bischler-Napieralski mechanism proceeds through initial formation of an N-formyl-2-phenylethylamine intermediate, which undergoes intramolecular cyclization facilitated by phosphorus pentoxide in pyridine [3]. The resulting 3,4-dihydroisoquinoline intermediate requires subsequent oxidative aromatization with palladium or selenium to achieve the fully conjugated isoquinoline system [3].

In the context of 2-methylisoquinoline-1,3,4(2H)-trione synthesis, the cyclization mechanism involves a critical oxidative transformation using ceric ammonium nitrate [1] [2]. This process initiates through single-electron transfer from the substrate to the cerium(IV) center, generating a nitrogen-centered radical cation that undergoes intramolecular cyclization [8]. The mechanism proceeds through formation of a dihydroisoquinoline intermediate, which subsequently undergoes further oxidation to generate the trione functionality [1] [2].

The Pomeranz-Fritsch cyclization mechanism operates through electrophilic aromatic substitution, where the protonated imine intermediate undergoes attack by the aromatic ring system [4] [5]. This process is significantly influenced by the electronic properties of the aromatic substituents, with electron-donating groups facilitating the cyclization while electron-withdrawing groups retard the reaction [4] [5].

Contemporary mechanistic studies have revealed that the 6π-electron cyclization process represents a particularly efficient pathway for isoquinoline formation [6]. This mechanism involves the formation of 1-azatriene intermediates that undergo cyclization through a concerted process, leading to direct formation of the aromatic isoquinoline system [6]. The process exhibits remarkable regioselectivity and proceeds under relatively mild conditions when facilitated by microwave irradiation [6].

Advanced Photochemical Synthesis Approaches

Photochemical methodologies have emerged as powerful tools for the construction of complex isoquinoline derivatives, offering unique reactivity patterns that are not accessible through conventional thermal processes. These approaches leverage the distinctive electronic properties of photoexcited states to facilitate bond formation and rearrangement reactions with exceptional selectivity and efficiency.

Light-Mediated Diazo Compound Transformations

The photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones represents a cutting-edge approach to isoquinoline derivative synthesis [9] [10] [11]. These transformations utilize diazo compounds as versatile intermediates that undergo photochemical activation to generate highly reactive carbene species [9] [10] [11]. The process enables the introduction of fluorinated moieties through photochemical oxygen-hydrogen insertion reactions, typically achieving serviceable yields in reaction times under 2 hours [9] [10] [11].

The mechanistic pathway involves initial photochemical excitation of the diazo chromophore, leading to nitrogen extrusion and formation of a reactive carbene intermediate [9] [10] [11]. This carbene species demonstrates remarkable selectivity for oxygen-hydrogen insertion reactions, particularly with fluorinated alcohol substrates [9] [10] [11]. The reaction proceeds through a concerted insertion mechanism, avoiding the formation of radical intermediates that could lead to side reactions [9] [10] [11].

Structural modifications to the diazo substrate significantly influence the photochemical behavior. When the 1-carbonyl group is replaced with a sulfoxide moiety, a hypsochromic shift in the absorption spectrum occurs, necessitating the use of violet light for effective oxygen-hydrogen and sulfur-hydrogen insertion reactions [9] [10] [11]. This wavelength dependence provides opportunities for selective activation of specific chromophores in complex molecular architectures [9] [10] [11].

The photochemical approach to diazo compound generation has been demonstrated through the use of oxadiazoline precursors [12]. Continuous flow photochemical excitation at 310 nanometers in a UV-150 photoreactor enables the in situ generation of non-stabilized diazo compounds, which can be directly coupled with boronic acids in cross-coupling reactions [12]. This methodology has been successfully applied to the synthesis of valuable cyclobutyl boronic pinacol esters, which serve as versatile intermediates for further functionalization with isoquinoline substrates [12].

Catalytic Systems for Regioselective Functionalization

The development of catalytic photochemical systems has revolutionized the field of isoquinoline synthesis by enabling highly regioselective transformations under mild conditions. Visible-light-promoted organic-dye-catalyzed radical cascade cyclization has emerged as a particularly effective approach for the rapid synthesis of complex isoquinoline derivatives [13] [14].

The use of economical and environmentally benign Eosin B as a photocatalyst has enabled the synthesis of sulfonyl-substituted indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones in moderate to good yields [13]. The reaction proceeds through a sulfonyl radical pathway, where visible light activation of the photocatalyst generates the necessary reactive intermediates [13]. This protocol offers significant advantages including metal-free conditions, the use of visible light as a traceless energy source, simple operation, and mild reaction conditions [13].

The halogen-atom-transfer and hydrogen-atom-transfer mechanisms have been successfully employed in cascade cyclization reactions for the synthesis of indolo[2,1-α]isoquinoline derivatives [14]. In the halogen-atom-transfer pathway, alkyl radicals are generated from organohalides through interaction with tertiary amines, while the hydrogen-atom-transfer process involves direct hydrogen abstraction from organic substrates [14]. Both mechanisms converge on the formation of alkyl radicals that undergo subsequent cyclization with appropriately positioned aromatic systems [14].

Transition metal-free photoredox cascade cyclization has been achieved using sustainable visible light as the energy source and organic light-emitting molecules as efficient photocatalysts [14]. The protocol demonstrates broad substrate scope and good functional group tolerance under mild conditions, making it attractive for synthetic applications [14]. The reaction mechanism involves initial photoexcitation of the organic photocatalyst, followed by single-electron transfer processes that generate the reactive radical intermediates [14].

Process Optimization Strategies

The optimization of synthetic processes for 2-methylisoquinoline-1,3,4(2H)-trione synthesis requires systematic investigation of multiple reaction parameters, including solvent effects, temperature dependencies, and catalyst loading optimization. These studies have revealed critical insights into the factors governing reaction efficiency and selectivity.

Solvent Effects on Reaction Kinetics

Solvent selection exerts profound influence on the kinetics and outcomes of isoquinoline synthesis reactions. Water has emerged as an exceptionally effective solvent for copper-catalyzed cyclization reactions, providing enhanced reaction rates and yields ranging from 85-95% [15]. The high dielectric constant of water (80.1) facilitates the stabilization of ionic intermediates and transition states, thereby accelerating the overall reaction process [15].

Toluene serves as the optimal solvent for iodine-catalyzed carbon-hydrogen functionalization reactions, providing yields in the 70-74% range [16]. The relatively low dielectric constant of toluene (2.4) creates an environment that favors the formation of neutral radical intermediates while minimizing competing ionic pathways [16]. The aromatic nature of toluene also provides additional stabilization through π-π interactions with the isoquinoline substrates [16].

Dichloromethane demonstrates moderate effectiveness in three-component coupling reactions, with yields typically ranging from 60-75% [17]. The intermediate dielectric constant of dichloromethane (9.1) provides a balanced environment that accommodates both ionic and radical reaction pathways [17]. Mechanistic studies utilizing the polarizable continuum model have revealed that dichloromethane effectively reduces the energy barrier for key bond-forming steps [17].

Acetone has been investigated as a solvent for various isoquinoline synthesis reactions, providing yields in the 55-70% range [17]. The higher dielectric constant of acetone (20.7) compared to dichloromethane results in enhanced stabilization of polar intermediates, although this can sometimes lead to increased side reaction pathways [17]. The carbonyl functionality of acetone can also participate in coordination with metal catalysts, potentially influencing the reaction course [17].

Ethanol represents a classical solvent choice for Pomeranz-Fritsch synthesis reactions, typically providing yields in the 50-80% range under reflux conditions [5]. The protic nature of ethanol can facilitate proton transfer processes that are critical for cyclization reactions, although it may also compete with the substrate for coordination sites on metal catalysts [5].

Solvent-free conditions have gained increasing attention as environmentally friendly alternatives that often provide enhanced yields ranging from 75-92% [18]. These conditions eliminate mass transfer limitations associated with solvent systems and can provide higher effective concentrations of reactants [18]. The absence of solvent also eliminates potential competing coordination or solvation effects that might interfere with the desired reaction pathways [18].

Temperature-Dependent Yield Improvements

Temperature optimization studies have revealed complex relationships between reaction temperature and product yields in isoquinoline synthesis. For solvent-free synthesis approaches, temperatures of 50°C provide optimal conditions with yields ranging from 75-92% and relatively short reaction times of 3-6 hours [18]. These mild conditions minimize side reactions while maintaining sufficient thermal energy for efficient bond formation [18].

Copper-catalyzed cyclization reactions demonstrate optimal performance at 80°C, achieving yields of 92-95% with reaction times of approximately 15 hours [15]. Lower temperatures of 70°C result in reduced yields of 82% and extended reaction times of 18 hours, indicating insufficient thermal activation [15]. The optimal temperature represents a balance between reaction rate and product stability [15].

Iodine-catalyzed oxidation reactions exhibit a more complex temperature dependency [16]. At 100°C, yields are reduced to 66% over 24 hours, indicating insufficient activation [16]. The optimal temperature of 110°C provides yields of 74% over the same time period [16]. Standard conditions at 120°C give slightly reduced yields of 71%, while elevated temperatures of 130°C result in decreased yields of 54% due to product decomposition [16].

The temperature-dependent behavior can be attributed to the competing effects of reaction activation and product stability. Lower temperatures provide insufficient thermal energy for efficient bond formation and catalyst activation, resulting in reduced reaction rates and yields [16] [15]. Optimal temperatures achieve the necessary activation while maintaining product stability [16] [15]. Elevated temperatures can lead to decomposition pathways that reduce overall yields [16].

The relationship between temperature and catalyst loading has also been investigated. Higher temperatures can sometimes compensate for reduced catalyst loading, although this approach requires careful optimization to avoid side reactions [16]. The optimal catalyst loading of 25 mol% iodine at 110°C provides the best balance of efficiency and selectivity [16].

Time-temperature relationships reveal that extended reaction times at optimal temperatures generally provide improved yields up to a certain point, beyond which diminishing returns are observed [16]. For iodine-catalyzed reactions, 24-hour reaction times at 110°C provide optimal results, with longer times showing no additional benefit [16].